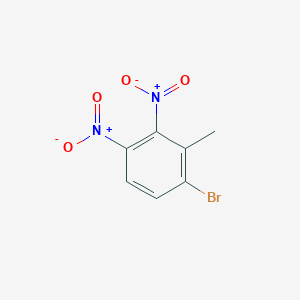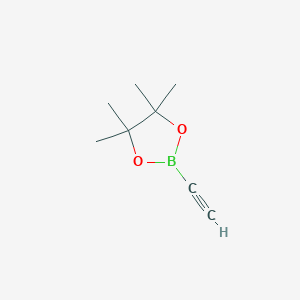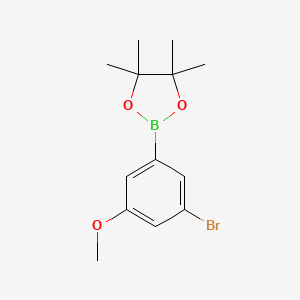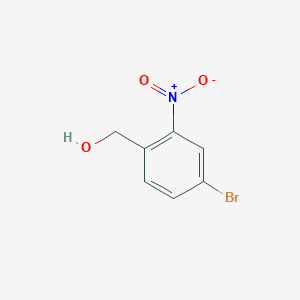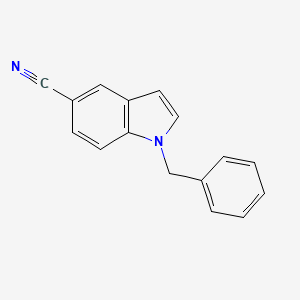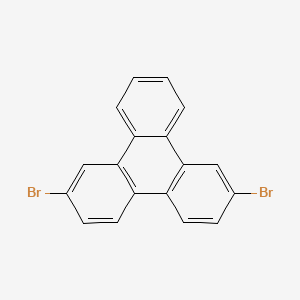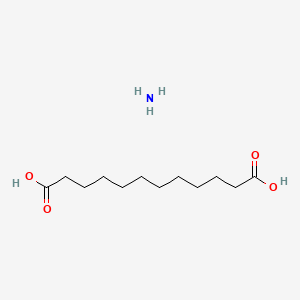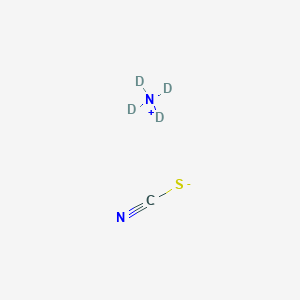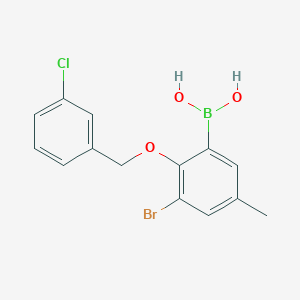
Ácido (3-bromo-2-((3-clorobencil)oxi)-5-metilfenil)borónico
Descripción general
Descripción
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromine, chlorine, and a methyl group
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of the boronic acid group allows it to interact with biological targets, such as enzymes and receptors, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is used in the production of advanced materials, including polymers and electronic materials. Its unique reactivity and functional groups enable the synthesis of materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves a multi-step process. One common method starts with the bromination of 2-hydroxy-5-methylphenylboronic acid to introduce the bromine substituent. This is followed by the protection of the hydroxyl group using a suitable protecting group, such as a silyl ether. The protected intermediate is then subjected to a nucleophilic substitution reaction with 3-chlorobenzyl chloride to introduce the 3-chlorobenzyl group. Finally, the protecting group is removed to yield the desired boronic acid compound.
Industrial Production Methods
Industrial production of (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine and chlorine substituents can be reduced under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium-catalyzed hydrogenation or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dehalogenated derivatives.
Substitution: Substituted phenylboronic acids.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes that possess active site serine residues, such as proteases. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in protein targets, further modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 3-Bromophenylboronic acid
- 3-Chlorophenylboronic acid
- 5-Methylphenylboronic acid
Uniqueness
(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is unique due to the combination of its substituents, which confer distinct reactivity and functionality. The presence of both bromine and chlorine atoms, along with the boronic acid group, allows for diverse chemical transformations and interactions with biological targets. This makes it a versatile compound in both synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
[3-bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYZLQGDWVHPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584500 | |
| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-83-9 | |
| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870778-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


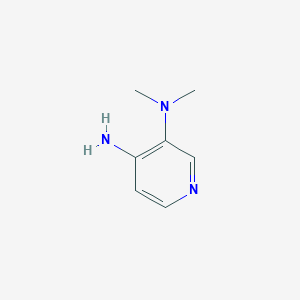
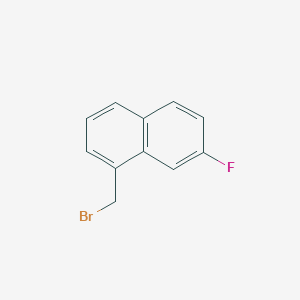
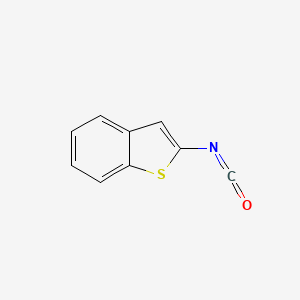

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)

